Benz(e)acephenanthrylen-5-ol
CAS No.: 81824-14-8
Cat. No.: VC18970595
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81824-14-8 |
|---|---|
| Molecular Formula | C20H12O |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-19-ol |
| Standard InChI | InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H |
| Standard InChI Key | FUHOKWKTHPZUCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=CC(=C5)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Benz(e)acephenanthrylen-5-ol belongs to the class of hydroxylated acephenanthrylenes, characterized by a four-ring fused system with a hydroxyl substituent. The core structure consists of three benzene rings and one cyclopenta moiety, forming a planar aromatic system. The hydroxyl group at position 5 introduces polarity, altering solubility and reactivity compared to non-hydroxylated analogs .
Table 1: Key Physicochemical Properties of Benz(e)acephenanthrylen-5-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.31 g/mol | |
| Exact Mass | 268.0888 g/mol | |
| SMILES Notation | Oc1ccc2c(c1)cc-1c3c(-c4ccccc14)cccc23 | |
| LogP (Octanol-Water) | 4.93 (estimated) |
The InChIKey DGFPOVWKWMRTHX-UHFFFAOYSA-N confirms its unique stereochemical identity, distinguishing it from positional isomers like the 10-ol variant . Mass spectrometry (MS) data from analogous compounds reveals a base peak at m/z 268, corresponding to the molecular ion .
Synthetic Pathways and Analytical Detection
Synthesis Strategies
While no direct synthesis route for the 5-ol isomer is documented, related acephenanthrylenes are typically synthesized via:
-
Friedel-Crafts Acylation: Cyclization of biphenyl precursors using Lewis acids like AlCl₃.
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Oxidative Coupling: Dimerization of naphthol derivatives under oxidative conditions .
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting hydroxylated PAHs. In a study of pediatric asthma, Benzo(e)acephenanthrylene (structural analog) was quantified in serum using GC-MS with a limit of detection (LOD) of 0.001 ppm . Recovery rates for PAHs in biological matrices range from 86% to 106%, ensuring analytical reliability .
Environmental and Biological Significance
Environmental Persistence
Hydroxylated PAHs like Benz(e)acephenanthrylen-5-ol are degradation products of larger PAHs, formed via photochemical or enzymatic oxidation. Their polarity enhances water solubility (estimated 0.1–1.2 mg/L), facilitating transport in aquatic systems .
Immunomodulatory Effects
A 2013 cohort study linked Benzo(e)acephenanthrylene exposure to dysregulated cytokine profiles in children with asthma :
Table 2: Cytokine Associations of Benzo(e)acephenanthrylene in Pediatric Asthma
| Biomarker | Correlation Coefficient (r) | -Value |
|---|---|---|
| IL-4 | 0.45 | 0.001 |
| Resistin | 0.28 | 0.004 |
| IL-5 | -0.26 | 0.009 |
| IL-10 | -0.28 | 0.005 |
Toxicological Profile and Risk Assessment
Acute Toxicity
Limited data exist for the 5-ol isomer, but structural analogs exhibit moderate toxicity in vitro:
Metabolic Pathways
Cytochrome P450 enzymes (CYP1A1/1B1) mediate oxidation, forming quinone metabolites capable of redox cycling and oxidative stress .
Regulatory Status and Industrial Applications
Regulatory Guidelines
No specific regulations target Benz(e)acephenanthrylen-5-ol, but it falls under broad PAH restrictions:
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